molecular formula C16H11BrF3NO4 B14684822 (4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid CAS No. 35508-59-9

(4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid

Katalognummer: B14684822
CAS-Nummer: 35508-59-9
Molekulargewicht: 418.16 g/mol
InChI-Schlüssel: GPPQNUYNLQIZDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenoxyacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-(trifluoromethyl)phenyl isocyanate with a suitable phenoxyacetic acid derivative under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonchlorinated organic solvents and specific temperature controls are crucial to the process .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wirkmechanismus

The mechanism of action of (4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid is unique due to the combination of its bromine atom, trifluoromethyl group, and phenoxyacetic acid moiety.

Eigenschaften

CAS-Nummer

35508-59-9

Molekularformel

C16H11BrF3NO4

Molekulargewicht

418.16 g/mol

IUPAC-Name

2-[4-bromo-2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenoxy]acetic acid

InChI

InChI=1S/C16H11BrF3NO4/c17-10-4-5-13(25-8-14(22)23)12(7-10)15(24)21-11-3-1-2-9(6-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)

InChI-Schlüssel

GPPQNUYNLQIZDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OCC(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.